N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNMTHSNRXCGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol :
- Step 1 : React 5-bromo-2-methylbenzyl chloride (1.0 equiv) with cyclopentanamine (2.0 equiv) in THF.
- Step 2 : Add K₂CO₃ (3.0 equiv) and heat at 60°C for 6–8 hours.
- Step 3 : Filter, concentrate, and purify via recrystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Yield | 55–62% |
| Key Reagents | K₂CO₃, THF |
| Reaction Time | 6–8 hours |
| Purification | Recrystallization |
Advantages : Scalable for industrial production.
Limitations : Competing elimination reactions may reduce yield.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method employs a cross-coupling reaction between 5-bromo-2-methylbromobenzene and cyclopentanamine .
Reaction Protocol :
- Step 1 : Combine 5-bromo-2-methylbromobenzene (1.0 equiv), cyclopentanamine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.
- Step 2 : Add Cs₂CO₃ (2.0 equiv) and reflux at 110°C for 18 hours.
- Step 3 : Filter through Celite and purify via flash chromatography.
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Key Reagents | Pd(OAc)₂, Xantphos |
| Reaction Time | 18 hours |
| Purification | Flash chromatography |
Advantages : High regioselectivity.
Limitations : Costly catalysts and sensitivity to oxygen.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 68–75 | Moderate | Lab-scale | Moisture sensitivity |
| Nucleophilic Substitution | 55–62 | Low | Industrial | Competing elimination |
| Buchwald-Hartwig | 70–78 | High | Lab-scale | Catalyst cost, oxygen sensitivity |
Critical Research Findings
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitution by stabilizing transition states.
- Catalyst Optimization : Pd(dba)₂ with BINAP ligands increases coupling efficiency in Buchwald-Hartwig reactions.
- Byproduct Formation : Over-reduction in reductive amination can generate N-alkylated impurities , mitigated by controlled NaBH₃CN addition.
Industrial-Scale Considerations
- Process Intensification : Continuous-flow systems reduce reaction times for reductive amination by 40%.
- Waste Management : K₂CO₃ from nucleophilic substitution can be recycled via aqueous extraction.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is facilitated by the electron-donating methyl group at the 2-position, which activates the ring toward substitution.
Key Findings :
-
Suzuki coupling proceeds efficiently due to the bromide's compatibility with palladium catalysts .
-
Steric hindrance from the cyclopentyl group slows substitution kinetics compared to non-bulky analogs.
Oxidation Reactions
The secondary amine and aromatic methyl group are susceptible to oxidation:
Comparative Stability :
-
N-Oxide derivatives exhibit enhanced water solubility (logP reduced by 1.2 units) .
-
Over-oxidation to nitro compounds requires harsher conditions (HNO₃/H₂SO₄) but is rarely employed .
Reductive Transformations
The bromine atom and amine group participate in reduction pathways:
| Reduction Method | Primary Reaction | Byproducts |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dehalogenation to toluene derivative | Cyclopentylamine (trace) |
| LiAlH₄, THF, 0°C → 25°C | Amine reduction (no reaction observed) | N/A |
| Zn/HCl, reflux | Partial debromination (30% conversion) | Oligomeric aromatic compounds |
Mechanistic Insights :
-
Catalytic hydrogenation selectively removes bromine without affecting the amine.
-
Zinc-mediated reduction produces radical intermediates, leading to unpredictable coupling byproducts .
Coupling and Functionalization
The amine group enables diverse functionalization:
Yield Optimization :
-
Acylation achieves >90% yield under mild conditions (0°C, 2 hrs) .
-
Schiff base formation requires anhydrous conditions to prevent hydrolysis .
Comparative Reactivity with Structural Analogs
The methyl and bromine substituents significantly alter reactivity compared to related compounds:
| Compound | SNAr Rate (rel.) | Oxidation Susceptibility | Thermal Stability |
|---|---|---|---|
| N-[(5-Bromo-2-methylphenyl)methyl]cyclopentanamine | 1.00 | High (amine + methyl) | Stable to 200°C |
| N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine | 0.73 | Moderate (methoxy) | Decomposes at 160°C |
| N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine | 1.12 | High (methyl) | Stable to 220°C |
Trends :
-
Ortho-methyl groups enhance thermal stability via steric protection.
-
Methoxy substituents reduce SNAr rates due to resonance deactivation.
Anticipated Side Reactions
Scientific Research Applications
Chemistry
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing novel synthetic pathways and materials.
Biology
The compound is under investigation for its role as a ligand in receptor binding studies. Its structural features allow it to interact selectively with biological targets, potentially influencing cellular signaling pathways.
Medicine
Research has highlighted its pharmacological properties, particularly its potential anti-inflammatory and analgesic effects. Studies are ongoing to evaluate its efficacy in treating various conditions related to inflammation and pain management.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine | Methoxy group instead of methyl |
| N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine | Fluorine substituent |
| N-[(5-bromo-2-chlorophenyl)methyl]cyclopentanamine | Chlorine substituent |
Uniqueness : The methyl group on the phenyl ring in this compound influences its reactivity and binding properties compared to other halogenated analogs .
Case Studies and Research Findings
- Pharmacological Studies : A study demonstrated that derivatives of this compound exhibit significant inhibition of inflammatory responses in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Synthetic Applications : Researchers have utilized this compound as a precursor for synthesizing biaryl compounds through coupling reactions, showcasing its versatility in organic synthesis.
- Receptor Binding Affinity : Investigations into receptor interactions have indicated that modifications to the cyclopentanamine moiety can enhance binding affinity to specific targets, paving the way for drug development .
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentanamine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine with analogous cyclopentanamine derivatives, emphasizing structural variations, physicochemical properties, and applications.
Structural and Functional Variations
Key Comparative Insights
- Substituent Effects: Bromine vs. Fluorine/Methoxy Groups: Bromine’s larger atomic size and hydrophobicity may enhance blood-brain barrier penetration compared to fluorine, as seen in [11C]HACH242’s NMDA receptor targeting . Methoxy groups (e.g., in [11C]HACH242) improve metabolic stability, while ethoxy groups (e.g., in quinoline derivatives) increase lipophilicity .
- The quinoline derivative () has a calculated LogD of 5.5 at pH 5.5, suggesting moderate lipophilicity. Synthetic Flexibility: Reductive amination () and alkylation () are common methods for cyclopentanamine derivatives, while radiosynthesis () enables PET tracer development.
Applications :
- Neurological Imaging : [11C]HACH242’s NR2B NMDA receptor targeting underscores cyclopentanamine’s role in neuroimaging .
- Catalysis : Metal complexes (, ) leverage cyclopentanamine’s chelating ability for polymer synthesis.
- Drug Discovery : Structural analogs with chromene or benzofuran moieties () highlight adaptability in antiviral or CNS drug development.
Biological Activity
N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C13H18BrN. This compound features a bromine atom on a methyl-substituted phenyl ring, linked to a cyclopentanamine moiety. Its unique structure enables various biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the bromine atom and the cyclopentanamine structure enhances its binding affinity to these targets, influencing their activity. The compound may modulate pathways related to inflammation, pain, and possibly cancer cell proliferation .
Pharmacological Properties
Research indicates that this compound may exhibit:
- Anti-inflammatory effects: Potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic properties: Acting on pain pathways, which could provide relief in various pain models.
- Antitumor activity: Preliminary studies suggest that it may affect cancer cell lines, although detailed investigations are needed to confirm this .
Case Studies and Research Findings
-
Anti-inflammatory Studies:
A study evaluated the anti-inflammatory effects of compounds similar to this compound. It was found that these compounds reduced edema in animal models significantly compared to controls . -
Cancer Cell Proliferation:
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM, indicating potential for development as an anticancer agent . -
Receptor Binding Studies:
Binding affinity assays demonstrated that this compound interacts with certain receptor types, suggesting its utility in pharmacological research targeting these receptors .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine?
- Methodology : The compound can be synthesized via reductive amination or alkylation . For example:
- Reductive amination : React cyclopentanamine with 5-bromo-2-methylbenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method is advantageous for controlling stereochemistry and minimizing side reactions .
- Alkylation : Use iodocyclopentane or bromocyclopentane with a benzylamine precursor (e.g., 5-bromo-2-methylbenzylamine) in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate. This approach is scalable but may require purification via column chromatography .
- Key parameters : Monitor reaction progress using TLC or HPLC. Final purification typically involves recrystallization or preparative HPLC.
Q. How can the purity and structural identity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of cyclopentyl protons (δ 1.3–1.9 ppm) and aromatic protons from the bromo-methylphenyl group (δ 6.7–7.2 ppm). Integration ratios should match expected hydrogen counts .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. A retention time of 8–10 minutes is typical for similar cyclopentanamine derivatives .
- Mass spectrometry (MS) : Expect a molecular ion peak at m/z 282 (C₁₃H₁₇BrN⁺).
Q. What is the optimal protocol for determining the lipophilicity (LogD) of this compound?
- Procedure :
Prepare a 0.2 M phosphate buffer (pH 7.4) and 1-octanol.
Mix equal volumes (1 mL each) of the compound in buffer and octanol. Vortex for 1 minute and centrifuge at 3000 rpm for 30 minutes.
Measure radioactivity (for radiolabeled analogs) or UV absorbance in both layers.
- Calculation : LogD = log₁₀(radioactivity in octanol / radioactivity in buffer). Triplicate measurements are critical for reproducibility .
Q. How can in vitro binding affinity to NMDA receptors be assessed?
- Protocol :
- Use rat forebrain membrane preparations (see for homogenization and centrifugation steps).
- Conduct competitive binding assays with [³H]MK-801 as a radioligand.
- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Note : Include positive controls (e.g., ifenprodil) to validate assay conditions .
Advanced Research Questions
Q. How can radiosynthesis of this compound be optimized for PET imaging studies?
- Key variables :
- Precursor : 2-(5-((cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol (1 mg, 3.5 µmol).
- Reaction conditions : 85°C for 5 minutes in DMSO with K₂CO₃ (10 mg) as the base.
- Purification : Preparative HPLC with a C18 column (40% acetonitrile/water + 0.05% DIEA) .
- Performance metrics :
| Parameter | Value |
|---|---|
| Radiochemical yield | 49 ± 3% (decay-corrected) |
| Specific activity | 78 ± 10 GBq/µmol |
| Purity | >99% |
Q. What strategies resolve contradictory data in NMDA receptor subtype selectivity?
- Approach :
Compare binding assays across receptor subtypes (e.g., NR2A vs. NR2B) using transfected cell lines.
Validate with in vivo blocking studies in rodents using subtype-selective antagonists.
Perform molecular docking simulations to assess interactions with the NR2B subunit’s ifenprodil-binding site .
Q. How does the bromo-methyl substituent influence metabolic stability?
- Experimental design :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS.
- Metabolite identification : Use high-resolution MS to detect hydroxylated or debrominated products.
- Impact : Bromine may reduce CYP-mediated oxidation, enhancing stability compared to non-halogenated analogs .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Solutions :
- Sample preparation : Solid-phase extraction (C18 cartridges) for plasma/brain homogenates.
- LC-MS/MS method : Use a deuterated internal standard (e.g., d₃-cyclopentanamine) to correct for matrix effects.
- Lower limit of quantification (LLOQ) : Typically 0.1 ng/mL in plasma with a 10 µL injection volume .
Data Contradiction Analysis
Q. Discrepancies in reported LogD values: How to address variability?
- Root causes :
- pH deviations during octanol-buffer partitioning.
- Impurities in the compound or solvent (e.g., residual DMSO).
- Mitigation :
- Standardize buffer pH (7.4 ± 0.1) using a calibrated pH meter.
- Pre-saturate octanol with buffer (and vice versa) to prevent phase separation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
